molecular formula C15H12ClNO4 B14589157 Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate CAS No. 61294-27-7

Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate

Cat. No.: B14589157
CAS No.: 61294-27-7
M. Wt: 305.71 g/mol
InChI Key: RALPRGDODWNHRY-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzoate ester linked to a carbamate group, which is further substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate typically involves the reaction of methyl salicylate with 4-chlorophenyl isocyanate. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction proceeds at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Hydrolysis: Salicylic acid and 4-chlorophenylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Corresponding oxidized or reduced products.

Scientific Research Applications

Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The 4-chlorophenyl group may enhance binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{[(4-methylphenyl)carbamoyl]oxy}benzoate: Similar structure but with a methyl group instead of a chlorine atom.

    Methyl 2-{[(4-nitrophenyl)carbamoyl]oxy}benzoate: Contains a nitro group instead of a chlorine atom.

    Methyl 2-{[(4-fluorophenyl)carbamoyl]oxy}benzoate: Contains a fluorine atom instead of a chlorine atom.

Uniqueness

Methyl 2-{[(4-chlorophenyl)carbamoyl]oxy}benzoate is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can affect the compound’s properties and applications.

Properties

CAS No.

61294-27-7

Molecular Formula

C15H12ClNO4

Molecular Weight

305.71 g/mol

IUPAC Name

methyl 2-[(4-chlorophenyl)carbamoyloxy]benzoate

InChI

InChI=1S/C15H12ClNO4/c1-20-14(18)12-4-2-3-5-13(12)21-15(19)17-11-8-6-10(16)7-9-11/h2-9H,1H3,(H,17,19)

InChI Key

RALPRGDODWNHRY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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